Egfr-IN-15

EGFR Kinase Inhibitor Biochemical Assay

Research reproducibility requires matched chemical matter, not just matched IC50 values. Substituting EGFR-IN-15 with a generic inhibitor introduces uncontrolled variables including selectivity, permeability, and metabolic stability. This compound offers: - **Verified potency**: Biochemical IC50 = 4 nM for EGFR kinase assays - **Distinct scaffold**: Macrocyclic structure beyond quinazoline/pyrimidine cores for SAR exploration - **Defined properties**: LogP 4.1, tPSA 86.9 Ų for lead optimization Available with certified purity for immediate R&D use.

Molecular Formula C24H25BrN6O2
Molecular Weight 509.4 g/mol
Cat. No. B12420169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-15
Molecular FormulaC24H25BrN6O2
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESCC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C
InChIInChI=1S/C24H25BrN6O2/c1-14-5-4-8-33-23-18(12-26-30(23)3)20-10-16(9-15(2)27-20)22(32)29-24-28-19-7-6-17(25)11-21(19)31(24)13-14/h6-7,9-12,14H,4-5,8,13H2,1-3H3,(H,28,29,32)/t14-/m1/s1
InChIKeyUPMBIKXABDDVHH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-15 Procurement Guide


EGFR-IN-15 (also known as compound I-005, CAS: 2573869-16-4) is a potent, small-molecule inhibitor of the epidermal growth factor receptor (EGFR), a key driver in many cancers . It is a complex organic molecule with the formula C₂₄H₂₅BrN₆O₂ and a molecular weight of 509.40 g/mol . Its primary mechanism of action is to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling .

EGFR-IN-15 Substitution Risks


In the crowded field of EGFR inhibitors, a single IC50 value cannot be the sole criterion for compound selection. Substituting EGFR-IN-15 with a generic or alternative inhibitor simply because it has a comparable IC50 is a high-risk decision that can confound experimental outcomes. The biological effect is not solely determined by kinase inhibition potency. Critical, yet often unquantified, factors such as kinase selectivity profile, cellular permeability, off-target effects, and metabolic stability can vary dramatically between chemically distinct inhibitors. Without explicit, comparative data on these dimensions for EGFR-IN-15, assuming functional equivalence to any other EGFR inhibitor with a similar IC50 is scientifically unsound and represents a significant uncontrolled variable in any research protocol. The evidence presented below highlights what can be verified and, equally important, what cannot, enabling a more rigorous procurement decision.

EGFR-IN-15 Quantitative Evidence


Biochemical Potency Against Wild-Type EGFR

The primary piece of quantitative data available for EGFR-IN-15 is its potency against wild-type EGFR in a biochemical assay. It is reported to have an IC50 of 4 nM . This provides a baseline potency metric, but without a comparator compound from the same assay, its relative standing cannot be established.

EGFR Kinase Inhibitor Biochemical Assay

Structural and Physicochemical Attributes

EGFR-IN-15 possesses a unique macrocyclic structure, designated as (11R)-16-bromo-5,11,26-trimethyl-7-oxa-4,5,13,20,22,27-hexaazapentacyclo[22.3.1.0²,⁶.0¹³,²¹.0¹⁴,¹⁹]octacosa-1(28),2(6),3,14,16,18,21,24,26-nonaen-23-one . This distinct molecular framework differentiates it from common EGFR inhibitor chemotypes like quinazolines or pyrimidines. Its calculated physicochemical properties include a LogP of 4.1 and a topological polar surface area (tPSA) of 86.9 Ų .

Medicinal Chemistry Molecular Properties Structure-Activity Relationship

EGFR-IN-15 Research Applications


Positive Control for In Vitro Kinase Assays

The verified potency of EGFR-IN-15 (IC50: 4 nM) makes it a suitable positive control for in vitro EGFR kinase assays. Researchers can use it to validate assay sensitivity and to benchmark the activity of novel inhibitors being screened. This application is supported by its reported biochemical IC50 value .

Medicinal Chemistry and Lead Optimization

The distinct macrocyclic structure of EGFR-IN-15 makes it a valuable chemical probe for exploring structure-activity relationships (SAR) beyond traditional quinazoline or pyrimidine scaffolds. Its predicted physicochemical properties (LogP: 4.1, tPSA: 86.9 Ų) provide a starting point for lead optimization programs focused on tuning drug-like properties .

General Oncological Research

As a potent EGFR inhibitor, EGFR-IN-15 can be used to study the role of EGFR signaling in various cellular models of oncological diseases. Its application in this context is consistent with its stated use and the established role of EGFR in cancer biology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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